tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate
Description
This compound is a chiral amino acid derivative bearing dual orthogonal protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the tert-butoxycarbonyl (Boc) group on the ethylamino side chain. Its structure enables sequential deprotection during solid-phase peptide synthesis (SPPS), making it valuable for constructing complex peptides with multiple functional handles. The (S)-configuration at the α-carbon ensures compatibility with natural amino acid stereochemistry.
Properties
Molecular Formula |
C31H41N3O7 |
|---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C31H41N3O7/c1-30(2,3)40-27(36)25(15-16-26(35)32-17-18-33-28(37)41-31(4,5)6)34-29(38)39-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-25H,15-19H2,1-6H3,(H,32,35)(H,33,37)(H,34,38) |
InChI Key |
JFRATIPTXUHODE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Biological Activity
tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate, commonly referred to as Fmoc-Asp(OtBu)-OH, is a protected amino acid derivative used in peptide synthesis and drug development. This compound exhibits a range of biological activities, primarily due to its structural features that facilitate interactions with various biological targets.
- Molecular Formula : C₂₃H₂₅N₃O₆
- Molecular Weight : 443.49 g/mol
- CAS Number : 71989-14-5
- Structural Characteristics :
- Contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide chemistry.
- The tert-butoxycarbonyl (OtBu) group enhances the stability and solubility of the compound.
The biological activity of this compound is largely attributed to its ability to modulate protein interactions and enzymatic activities. The Fmoc group allows for selective coupling reactions in peptide synthesis, while the OtBu group can influence the compound's interaction with various receptors and enzymes.
Key Mechanisms:
- Peptide Synthesis : Acts as an intermediate in the synthesis of bioactive peptides, facilitating the incorporation of non-canonical amino acids.
- Enzyme Inhibition : Exhibits potential inhibitory effects on specific proteases, influencing pathways involved in cell signaling and metabolism.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Anticancer Efficacy :
A study investigated the effects of Fmoc-Asp(OtBu)-OH on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast and colon cancer models, suggesting potential for therapeutic applications. -
Immunomodulatory Effects :
Research demonstrated that this compound modulates immune responses by enhancing T-cell proliferation and altering cytokine profiles, indicating its potential use in immunotherapy. -
Enzymatic Interaction :
Experiments revealed that this compound inhibits specific proteases, which could be leveraged to develop inhibitors for therapeutic purposes.
Chemical Reactions Analysis
Deprotection Reactions
The compound’s Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups are cleaved under distinct conditions, enabling controlled synthesis:
| Protecting Group | Cleavage Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Fmoc | 20% Piperidine/DMF | 30 min, RT | Removes Fmoc without affecting Boc | |
| Boc | TFA/DCM (1:1) | 1–2 hr, RT | Cleaves Boc; leaves tert-butyl ester intact |
Key Findings :
-
Fmoc deprotection occurs rapidly under basic conditions, generating CO₂ and dibenzofulvene byproducts .
-
Boc removal requires acidic conditions but preserves the tert-butyl ester moiety, critical for subsequent coupling steps .
Coupling Reactions
The carboxylic acid and amine functionalities participate in peptide bond formation:
Amide Bond Formation
Activation of the carboxylic acid (C-terminus) for coupling with amines (e.g., ethylenediamine derivatives):
| Reagent System | Solvent | Yield | Notes | Reference |
|---|---|---|---|---|
| EDC/HOBt/Pr<sup>i</sup>₂NEt | DMF or DCM | 68–91% | Minimizes racemization | |
| HATU/DIPEA | DMF | 75–85% | Preferred for sterically hindered substrates |
Example Reaction :
Reductive Amination
Used to introduce the ethylamino side chain in the presence of Boc protection:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| NaBH₃CN | MeOH, pH 4–5 (AcOH) | 49–76% | Selective for secondary amines |
| NaBH(OAc)₃ | DCM, RT | 66% | Tolerant of tert-butyl esters |
Ester Hydrolysis
The tert-butyl ester is stable under basic Fmoc deprotection but hydrolyzes under prolonged acidic conditions (e.g., >3 hr TFA exposure) .
Functionalization and Conjugation
The Boc-protected ethylamino group enables further derivatization:
| Reaction Type | Reagent | Product Application | Reference |
|---|---|---|---|
| Alkylation | Bromoacetyl chloride | Site-specific protein conjugates | |
| Acylation | Succinic anhydride | Hydrophilic spacer integration |
Synthetic Workflow (Case Study)
A representative synthesis from PubChem and PMC data involves:
Critical Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- Steric Effects : The α-methyl derivative (CAS 171860-40-5) exhibits reduced coupling efficiency in SPPS due to steric hindrance, whereas the target compound’s unsubstituted α-carbon ensures optimal reactivity .
- Chain Length: Hexanoate () and octanoate () analogs show increased lipophilicity, impacting membrane permeability in drug delivery applications.
- Functional Handles : The 4-pentenyl side chain () allows for post-synthetic modifications via thiol-ene chemistry, a feature absent in the target compound.
Key Observations :
- Reagent Selection : HATU/DIPEA () is preferred for high-yield amide bond formation, while trichloroacetate () is used for alkylation.
- Reaction Time : Extended reaction times (3 days in ) correlate with moderate yields (52%), whereas shorter protocols (18–24 h) achieve higher yields (79–85%) .
- Chirality Control : Optical rotation data ([α]²⁰D values) confirm enantiomeric purity in derivatives like 2e .
Physicochemical Properties and Stability
Key Observations :
- Deprotection Sensitivity : The Boc group in the target compound is labile under strong acids (e.g., TFA), whereas the α-methyl analog () resists premature deprotection.
- Storage: Most analogs require refrigeration (2–8°C) to prevent hydrolysis, except octanoate derivatives () stable at room temperature.
Preparation Methods
Synthesis of (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-oxopentanoic acid tert-butyl ester
- Starting Material: (S)-2-amino-5-oxopentanoic acid (L-glutamic acid derivative).
Protection of the amino group: React with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or sodium bicarbonate in an aqueous-organic solvent system (e.g., dioxane/water). This yields the Fmoc-protected amino acid.
(S)-2-amino-5-oxopentanoic acid + Fmoc-Cl → Fmoc-(S)-2-amino-5-oxopentanoic acidEsterification: Convert the free carboxylic acid to tert-butyl ester using tert-butanol in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) or via direct esterification with tert-butanol under acidic conditions (e.g., using p-toluenesulfonic acid).
Fmoc-protected amino acid + tert-butanol + DCC → Fmoc-(S)-2-amino-5-oxopentanoic acid tert-butyl ester
Note: The protection of the amino group with Fmoc and esterification are standard peptide chemistry steps, well-documented in peptide synthesis protocols.
Introduction of the Fluorenylmethoxycarbonyl (Fmoc) Group on the Amino Function
This step involves the reaction of the amino group with Fmoc-Cl in the presence of a base such as sodium carbonate or sodium bicarbonate in a biphasic solvent system (e.g., dioxane/water). The reaction proceeds under mild conditions, typically at room temperature, to yield the Fmoc-protected amino acid ester.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Fmoc-Cl | Dioxane/H2O | Room temperature | 2–4 hours | >90% |
Functionalization of the Aromatic Moiety via Boron-Mediated Cross-Coupling
The aromatic fluorene moiety is introduced via Suzuki-Miyaura coupling, which is well-established for constructing complex aromatic linkages.
Synthesis of the Fluorene-Linked Intermediate
Preparation of Boronic Ester: Starting from a fluorene derivative bearing a suitable leaving group (e.g., triflate), a boronic ester is synthesized via borylation reactions as described in recent patents and literature.
Suzuki Coupling: The boronic ester reacts with an aryl halide or triflate derivative under palladium catalysis with phosphine ligands (e.g., bis(diphenylphosphino)ferrocene) in a solvent such as 1,4-dioxane, with potassium acetate as base, at elevated temperatures (~80°C).
Fluorene derivative + Boronic ester + Pd catalyst + base → Fluorene-linked intermediate
| Catalyst | Ligand | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|---|
| Pd(dppf)Cl2 | Dppf | 1,4-dioxane | KAc | 80°C | ~70% |
This step is crucial for attaching the fluorene moiety to the amino acid backbone.
Coupling of the Aminoethyl and Amino Substituents
The aminoethyl chain is introduced via nucleophilic substitution or amide bond formation using protected aminoethyl derivatives, such as Boc- or BOC-protected aminoethyl halides or esters.
Amide Bond Formation
- Activation of the carboxyl group (if necessary) using coupling agents like HATU or EDCI.
- Reaction with aminoethyl derivatives bearing Boc or tert-butoxycarbonyl protecting groups.
Incorporation of the tert-butoxycarbonyl (Boc) Group
- The amino group of the aminoethyl fragment is protected with Boc to prevent side reactions during coupling.
- The Boc group is introduced by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Final Assembly and Deprotection
Coupling of the Fluorene-Linked Amino Acid to the Aminoethyl Chain
- Use peptide coupling reagents (e.g., HATU, DIC) to link the fluorene-protected amino acid to the aminoethyl chain.
Removal of Protecting Groups
- Fmoc removal: Typically achieved with piperidine in DMF.
- Boc removal: Acidic deprotection using trifluoroacetic acid (TFA) in dichloromethane.
- tert-Butyl ester cleavage: Also achieved with TFA or trifluoroacetic acid.
Purification
- Final purification via preparative HPLC or recrystallization to obtain the target compound with high purity.
Summary of Key Reaction Conditions and Data
Notes and Considerations
- Purity and stereochemistry: The stereochemistry at the (S)-center must be preserved throughout the synthesis, requiring chiral starting materials and conditions.
- Reaction optimization: Conditions such as temperature, solvent, and catalyst loading should be optimized based on scale and specific reagents.
- Safety: Handling of palladium catalysts, boron reagents, and TFA requires appropriate safety measures.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for introducing Fmoc and tert-butyl protecting groups in this compound?
- Methodological Answer : The compound utilizes two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group for amine protection and tert-butoxycarbonyl (Boc) for the secondary amine. Synthesis typically involves sequential coupling reactions under anhydrous conditions.
- Fmoc Deprotection : Use 20% piperidine in DMF to cleave the Fmoc group via β-elimination without affecting the Boc group .
- Boc Stability : The Boc group remains intact under basic conditions but is cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM) .
- Experimental Design :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Fmoc-Cl, DIPEA | Amine protection |
| 2 | Boc-ethylenediamine, HATU | Amide coupling |
| 3 | TFA/DCM (1:1) | Boc deprotection |
Q. How is this compound characterized for purity and structural confirmation?
- Analytical Methods :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS or APCI-MS to confirm molecular weight (e.g., observed [M+H]+ at m/z 611 in LC-MS) .
- NMR : 1H and 13C NMR to verify stereochemistry and functional groups (e.g., tert-butyl protons at δ 1.4 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis (e.g., unexpected peaks in NMR)?
- Root Cause Analysis :
- Impurities : Residual solvents (e.g., DMF) or incomplete coupling reactions may introduce extraneous signals. Purify via silica gel chromatography (hexane/EtOAc gradient) .
- Stereochemical Variants : Racemization during coupling steps can occur. Use low-temperature reactions (-20°C) and chiral HPLC to isolate enantiomers .
Q. What computational tools are recommended for optimizing reaction conditions for this compound?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict activation energies for amide bond formation .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., HATU vs. EDCI) .
- Case Study : A 2024 study integrated COMSOL Multiphysics with AI to simulate reaction kinetics, reducing optimization time by 40% .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Stability Profile :
| Condition | Degradation Risk | Mitigation |
|---|---|---|
| Moisture | Hydrolysis of tert-butyl esters | Store under argon at -20°C |
| Light | Fmoc group decomposition | Use amber vials and inert atmosphere |
- Degradation Analysis : Monitor via LC-MS for hydrolyzed byproducts (e.g., free carboxylic acids) .
Methodological Challenges and Solutions
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Technique Comparison :
| Method | Efficiency | Limitations |
|---|---|---|
| Flash Chromatography | High (≥90% recovery) | Requires optimization of mobile phase |
| Prep-HPLC | >98% purity | Costly for large-scale synthesis |
- Best Practice : Use a hybrid approach—crude purification via flash chromatography followed by prep-HPLC for critical intermediates .
Q. How can researchers validate the compound’s bioactivity in target applications (e.g., peptide-based drug discovery)?
- Assay Design :
- In Vitro Testing : Measure IC50 values against proteolytic enzymes (e.g., trypsin) to evaluate stability .
- Cell-Based Assays : Use fluorescence tagging (e.g., FITC-labeled derivatives) to track cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
